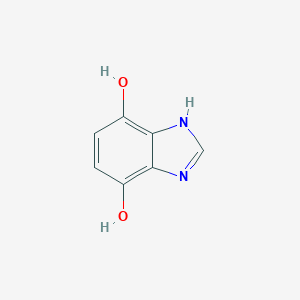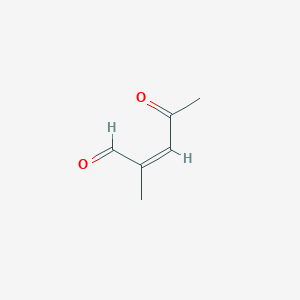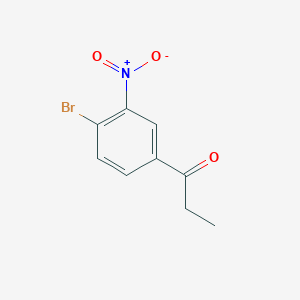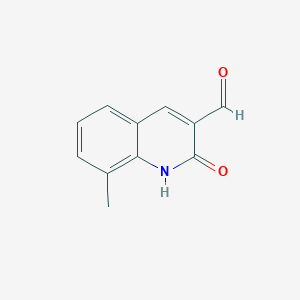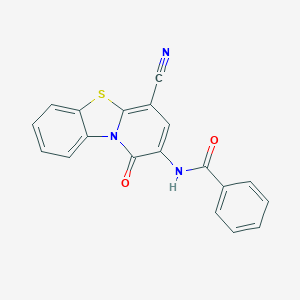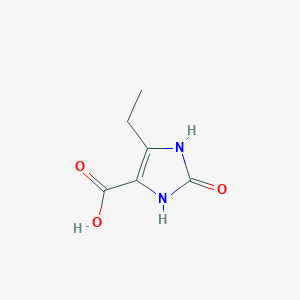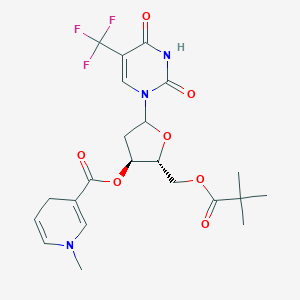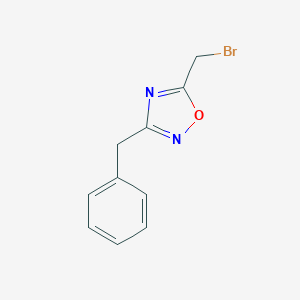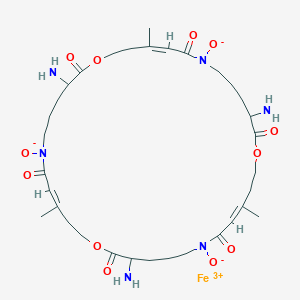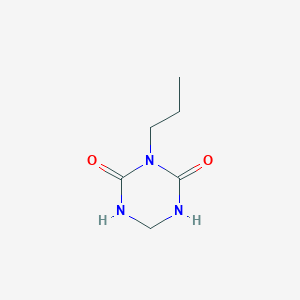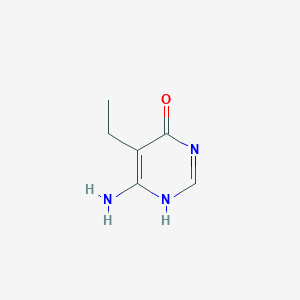
4-Pyrimidinol, 6-amino-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 6-amino-5-ethyl- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of pyrimidines, which are widely used in the synthesis of various drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 6-amino-5-ethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Pyrimidinol, 6-amino-5-ethyl- can have various biochemical and physiological effects on the body. For example, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Pyrimidinol, 6-amino-5-ethyl- in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many future directions for the study of 4-Pyrimidinol, 6-amino-5-ethyl-. One potential area of research is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved properties.
Synthesemethoden
The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 4-chloro-6-amino-5-ethylpyrimidine with an appropriate alcohol in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 6-amino-5-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules.
Eigenschaften
CAS-Nummer |
103980-50-3 |
|---|---|
Produktname |
4-Pyrimidinol, 6-amino-5-ethyl- |
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-amino-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |
InChI-Schlüssel |
GMXDHHPKBRZRSJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(NC=NC1=O)N |
SMILES |
CCC1=C(N=CNC1=O)N |
Kanonische SMILES |
CCC1=C(NC=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
